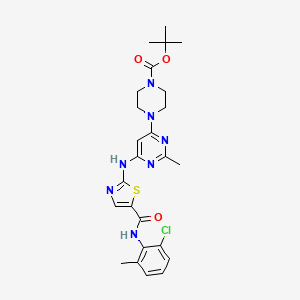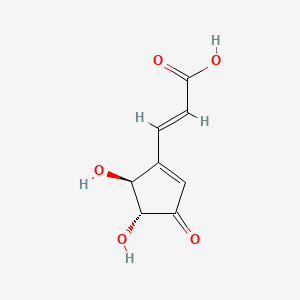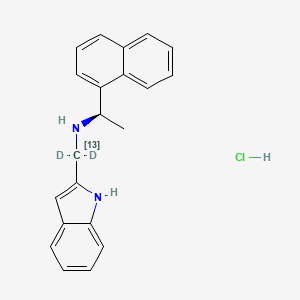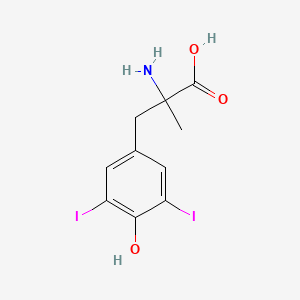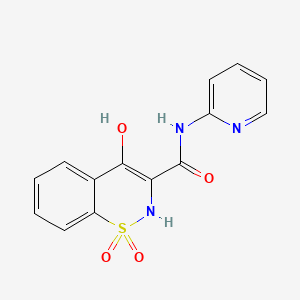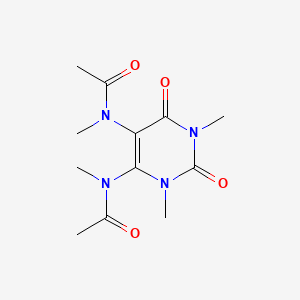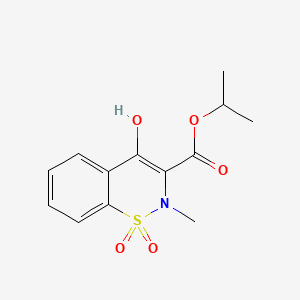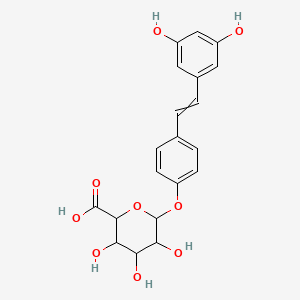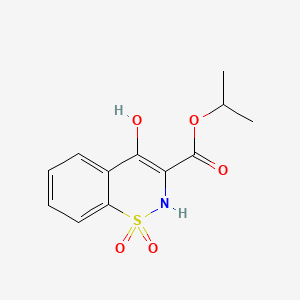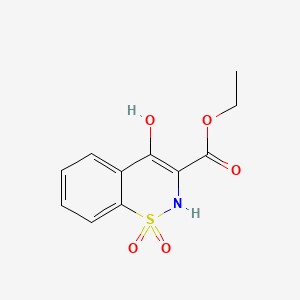
Ifosfamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ifosfamide-d4 is chemically known as 3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide-4,4,5,5-d4 . It is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the regulatory filing .
Synthesis Analysis
Ifosfamide is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde .Molecular Structure Analysis
This compound is the deuterium labeled Ifosfamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
The exact physiological mechanism of the autoinduction of ifosfamide is unknown, but several mechanisms of drug-induced metabolic changes have been reported for other compounds .Physical And Chemical Properties Analysis
This compound has extraordinary chemical and physical properties such as layered morphology, large specific surface area, outstanding mechanical properties, high conductivity, and high dispersity in an aqueous medium .科学的研究の応用
Treatment and Prevention of Ifosfamide-Induced Encephalopathy
Ifosfamide, an alkylating agent, can induce encephalopathy in patients. Methylene blue (MB) has been found effective in treating this encephalopathy and may also serve as a prophylactic agent (Pelgrims et al., 2000).
Metabolism by Human Cytochrome P450s
The hydroxylation and N-dechloroethylation of deuterated ifosfamide (d4IFO) and ifosfamide (IFO) by various human P450s were compared. It was found that d4IFO hydroxylation improved and dechloroethylation reduced as compared to nondeuterated IFO, suggesting potential pathways to increase efficacy and decrease toxicity (Calinski et al., 2015).
Impact on Dendritic Cell Function
Ifosfamide can impair the allostimulatory capacity of human dendritic cells by depleting intracellular glutathione levels. This effect can be counteracted by glutathione reconstitution, which may enhance dendritic cell function in cancer patients treated with ifosfamide (Kuppner et al., 2003).
Circumvention of Resistance in Soft Tissue Sarcomas
High-dose ifosfamide has shown effectiveness in circumventing resistance to standard-dose ifosfamide in advanced soft tissue sarcomas, suggesting a dose-response relationship and potential for overcoming drug resistance (Le Cesne et al., 1995).
Interaction with Boron Nitride Fullerenes
The adsorption of Ifosfamide on pure B12N12 and carbon-doped boron nitride fullerenes was studied for potential anticancer drug delivery applications. The results suggest that carbon atom substitution in boron nitride fullerenes could impact the release rate of Ifosfamide, a factor crucial in drug delivery systems (Soltani et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGKSMUEGBAAB-QEOHIWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675971 |
Source


|
| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189701-13-0 |
Source


|
| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

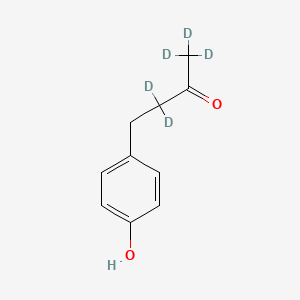
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
